molecular formula C10H13Cl2NO4S B2376397 ((2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine CAS No. 1024392-23-1

((2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine

Cat. No.: B2376397
CAS No.: 1024392-23-1
M. Wt: 314.18
InChI Key: NEMGNOAYOGNEKN-UHFFFAOYSA-N
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Description

. This compound is known for its unique structural properties, which contribute to its versatility and effectiveness in different applications.

Preparation Methods

The synthesis of ((2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2,2-dimethoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

((2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or alkoxy groups.

Scientific Research Applications

((2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ((2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

((2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine can be compared with similar compounds such as:

    ((2,4-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine: This compound has a similar structure but with chlorine atoms at different positions, which may result in different chemical and biological properties.

    ((2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxypropyl)amine: This compound has a different alkyl group, which can affect its reactivity and applications.

    This compound derivatives: Various derivatives of this compound can be synthesized by modifying the sulfonyl or amine groups, leading to compounds with unique properties and applications.

Properties

IUPAC Name

2,5-dichloro-N-(2,2-dimethoxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO4S/c1-16-10(17-2)6-13-18(14,15)9-5-7(11)3-4-8(9)12/h3-5,10,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMGNOAYOGNEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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